molecular formula C10H13F3N4 B1458007 N-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine CAS No. 1448960-72-2

N-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine

Cat. No.: B1458007
CAS No.: 1448960-72-2
M. Wt: 246.23 g/mol
InChI Key: GRSDOXXGQOHABE-UHFFFAOYSA-N
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Description

  • Reactants: Pyrimidine derivative, trifluoromethylating agent (e.g., trifluoromethyl iodide)
  • Conditions: Catalytic amount of copper(I) iodide, base (e.g., potassium carbonate), solvent (e.g., dimethyl sulfoxide)
  • Step 3: Formation of Piperidine Ring

    • Reactants: Trifluoromethylated pyrimidine, piperidine
    • Conditions: Reflux in an appropriate solvent (e.g., toluene)
  • Industrial Production Methods

    Industrial production of N-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, reducing production costs, and ensuring environmental safety. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed in industrial settings.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of N-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine core, followed by the introduction of the trifluoromethyl group and the piperidine ring. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.

    • Step 1: Synthesis of Pyrimidine Core

      • Reactants: 2,4-dichloropyrimidine, ammonia
      • Conditions: Reflux in ethanol

    Chemical Reactions Analysis

    Types of Reactions

    N-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine undergoes various chemical reactions, including:

      Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

      Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

      Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

    Common Reagents and Conditions

      Oxidation: Hydrogen peroxide in acetic acid

      Reduction: Lithium aluminum hydride in tetrahydrofuran

      Substitution: Sodium hydride in dimethylformamide

    Major Products Formed

      Oxidation: Formation of N-oxide derivatives

      Reduction: Formation of reduced amine derivatives

      Substitution: Formation of substituted pyrimidine derivatives

    Scientific Research Applications

    N-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine has a wide range of applications in scientific research:

      Chemistry: Used as a building block in the synthesis of more complex molecules.

      Biology: Studied for its potential interactions with biological macromolecules.

      Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of metabolic disorders.

      Industry: Utilized in the development of agrochemicals and other industrial products.

    Mechanism of Action

    The mechanism of action of N-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound is known to act as an agonist for certain receptors, such as GPR119, which plays a role in glucose homeostasis and insulin secretion. The binding of the compound to these receptors triggers a cascade of intracellular signaling pathways, ultimately leading to its biological effects.

    Comparison with Similar Compounds

    N-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine can be compared with other similar compounds, such as:

      N-(piperidin-4-yl)pyrimidin-4-amine: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.

      6-(trifluoromethyl)pyrimidin-4-amine: Lacks the piperidine ring, affecting its overall stability and reactivity.

      N-(piperidin-4-yl)-2-(trifluoromethyl)pyrimidin-4-amine: Similar structure but with the trifluoromethyl group at a different position, leading to variations in its pharmacological profile.

    The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.

    Properties

    IUPAC Name

    N-piperidin-4-yl-6-(trifluoromethyl)pyrimidin-4-amine
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C10H13F3N4/c11-10(12,13)8-5-9(16-6-15-8)17-7-1-3-14-4-2-7/h5-7,14H,1-4H2,(H,15,16,17)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    GRSDOXXGQOHABE-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CNCCC1NC2=NC=NC(=C2)C(F)(F)F
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C10H13F3N4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    246.23 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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